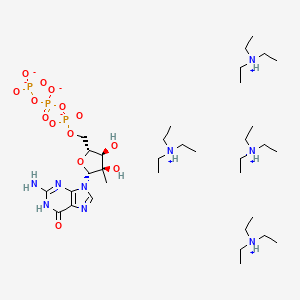
4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate
Vue d'ensemble
Description
“4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” is a chemical compound with the molecular formula C18H18O6 . It is a solid substance at 20 degrees Celsius . This compound has been gaining significant attention in several fields of research and industry.
Molecular Structure Analysis
The molecular structure of “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” contains a total of 43 bonds. These include 25 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 carbonate (-thio) derivative, and 1 aromatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate” are as follows: It is a white to light yellow powder to crystal . The melting point ranges from 105.0 to 108.0 °C .Applications De Recherche Scientifique
Synthesis of Organic Carbonates from Alcoholysis of Urea
Organic carbonates, including linear types like dimethyl carbonate (DMC) and diethyl carbonate (DEC), are pivotal in synthesizing industrial compounds like monomers, polymers, surfactants, and plasticizers. They also serve as fuel additives. Recent advancements have shifted towards non-phosgene methods, such as alcoholysis of urea, for synthesizing organic carbonates due to environmental and safety concerns. This method is highlighted for its use of inexpensive raw materials, favorable thermodynamics, and potential for CO2 utilization and sequestration, presenting a sustainable approach to organic carbonate production (Shukla & Srivastava, 2017).
Polycarbonates via Ring-Opening Polymerization
The synthesis of polycarbonates through ring-opening polymerization (ROP) of cyclic carbonates offers a green alternative in polymer science. This method enables precise control over material properties such as molecular weight and composition. Cyclic carbonates derived from renewable sources, like glycerol carbonate, are particularly significant as they provide an environmentally friendly option for synthesizing polycarbonates, highlighting the potential of organic carbonates in developing sustainable materials (Baki, Dib, & Sahin, 2022).
Chemical Fixation and Conversion of CO2
The chemical fixation of CO2 into cyclic and cage-type metal carbonates represents an innovative approach to address environmental challenges. This process not only contributes to the development of novel materials based on mono- and polycarbonate metal cores but also emphasizes the role of CO2 as a resource for sustainable chemistry. The diverse molecular structures of metal carbonates derived from CO2 fixation underscore the potential of organic carbonates in environmental remediation and material science (Sołtys-Brzostek et al., 2017).
Ionic Liquids as Catalysts for Carbonate Production
Ionic liquids serve as innovative catalysts for the conversion of CO2 to linear and cyclic carbonates, showcasing the versatility of organic carbonates in chemical synthesis. This review highlights the progress in using ionic liquids and related catalytic systems for efficient production of dimethyl carbonate, underlining the importance of organic carbonates in utilizing CO2 for chemical production (Chaugule, Tamboli, & Kim, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-3-21-14-9-11-15(12-10-14)23-17(19)13-5-7-16(8-6-13)24-18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRSSIQKLMBWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659901 | |
| Record name | 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate | |
CAS RN |
33926-25-9 | |
| Record name | 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)








![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)


![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)